Einecs 300-488-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 300-488-8, a compound subject to regulatory evaluation under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) . Such comparisons are critical for hazard assessment, read-across predictions, and regulatory compliance .

Properties

CAS No. |

93940-88-6 |

|---|---|

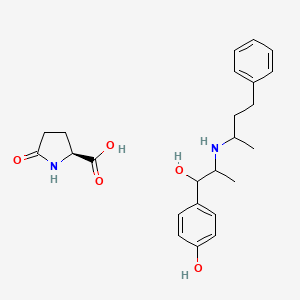

Molecular Formula |

C24H32N2O5 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H25NO2.C5H7NO3/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;7-4-2-1-3(6-4)5(8)9/h3-7,10-15,19-22H,8-9H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

HYUYCADVBROMHK-HVDRVSQOSA-N |

Isomeric SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 300-488-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high yield.

Chemical Reactions Analysis

Approaching Chemical Reactions Research

To research chemical reactions for a specific compound, follow these steps:

-

Identify the Compound : Determine the chemical name and structure of the compound associated with the EINECS number.

-

Consult Databases : Use authoritative databases such as PubChem, ECHA, or CAS Registry to gather information on the compound's properties and potential reactions.

-

Review Literature : Search scientific journals and publications for studies on the compound's chemical behavior.

Substitution Reactions

These reactions involve the replacement of a functional group in a molecule with another group. For example, in nucleophilic substitution reactions, a nucleophile replaces a leaving group.

Addition Reactions

Addition reactions occur when two or more molecules combine to form a single product. Ethylene oxide, for instance, readily undergoes addition reactions with nucleophiles like water, alcohols, and amines .

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from a molecule, often resulting in the formation of a double bond.

Data Tables for Common Reactions

Since specific data for EINECS 300-488-8 is not available, here is a general example of how data might be presented for common reactions:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | R-X + Nu^- | R-Nu + X^- | Polar aprotic solvents |

| Addition to Ethylene Oxide | (CH2CH2)O + H2O | HOCH2CH2OH | Alkaline conditions |

| Elimination | RCH2CH2X | RCH=CH2 + HX | High temperature, base |

Scientific Research Applications

Einecs 300-488-8 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on living organisms and cellular processes.

Medicine: In the medical field, this compound may be investigated for its potential therapeutic properties and applications in drug development.

Industry: Industrial applications may include its use in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of Einecs 300-488-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity.

Pathways Involved: The pathways involved in the compound’s action may include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Structural Similarity Metrics

The Tanimoto index , calculated using PubChem 2D fingerprints, is a key tool for identifying analogs. A threshold of ≥70% similarity is often used to define "highly similar" compounds . For example, 1,387 labeled chemicals from regulatory annexes (e.g., REACH Annex VI) can cover 33,000 unlabeled EINECS compounds through this method .

Computational Models

- Read-Across Structure-Activity Relationships (RASAR) : Leverages chemical similarity networks to predict toxicity or bioactivity. A RASAR model using 1,387 labeled compounds achieved broad coverage of EINECS chemicals, demonstrating scalability .

- Quantitative Structure-Activity Relationships (QSAR): Predicts toxicity based on molecular descriptors (e.g., log Kow, hydrophobicity). QSAR models have been validated for chlorinated alkanes, organothiophosphates, and mononitrobenzenes, covering 0.7% of EINECS chemicals .

Comparative Analysis with Similar Compounds

Structural Analogs

Using the Tanimoto index, hypothetical analogs of EINECS 300-488-8 might include:

- Compound A: Shares a core scaffold (e.g., substituted benzene) but differs in functional groups (e.g., nitro vs. amino substituents).

- Compound B : Same metal center (if applicable) but varied ligand structures.

Key Consideration : Structural deviations >30% (Tanimoto <70%) may invalidate read-across predictions without additional validation .

Functional Analogs

Compounds with overlapping industrial applications (e.g., plasticizers, flame retardants) but distinct chemistries may share hazard profiles. For instance:

- Phthalates vs. Organophosphates: Both used as plasticizers but differ in endocrine disruption mechanisms .

Data Tables

Table 1: Coverage of EINECS Chemicals Using Similarity-Based Approaches

| Method | Labeled Compounds | Covered EINECS Compounds | Similarity Threshold | Source |

|---|---|---|---|---|

| RASAR (Tanimoto) | 1,387 | 33,000 | ≥70% | |

| QSAR Models | 138 | 701 (0.7% of EINECS) | Class-specific |

Table 2: QSAR Model Performance for EINECS Chemical Classes

| Chemical Class | Organism Tested | Key Descriptor (log Kow) | Prediction Accuracy | Source |

|---|---|---|---|---|

| Mononitrobenzenes | Daphnids, Fish | 1.5–3.5 | 85–92% | |

| Chlorinated Alkanes | Fish | 2.8–5.0 | 78–89% |

Research Findings and Implications

Efficiency of RASAR : A small subset of labeled compounds (1,387) can predict hazards for 25% of EINECS chemicals, reducing reliance on animal testing .

Limitations of QSAR : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving botanicals and complex mixtures understudied .

Regulatory Impact : REACH mandates the use of computational tools like RASAR and QSAR for priority setting, but model interpretability and validation gaps persist .

Q & A

Q. How to address ethical considerations in ecotoxicological studies of this compound?

- Methodological Answer: Align with OECD guidelines for ecotoxicity testing (e.g., Daphnia magna acute toxicity assays). Minimize animal use via in vitro alternatives (e.g., zebrafish embryos). Disclose funding sources and potential conflicts of interest. Obtain ethical approval for studies involving vertebrate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.